tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
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Overview
Description
Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is an organic compound with applications in various fields, particularly in medicinal chemistry. This compound is part of the carbamate family, known for its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate typically involves multiple steps One common synthetic route starts with the formation of the thiazole ring through a condensation reaction between a thioamide and a halogenated acetic acid
Industrial Production Methods
In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. This often involves the use of automated synthesizers and large-scale reactors to carry out the reactions under controlled temperatures and pressures. Purification steps such as crystallization and column chromatography are employed to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may occur at the carbamate group, transforming it into an amine derivative.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted thiazoles: from nucleophilic substitution reactions.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies to investigate enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is primarily based on its interaction with biological targets:
Enzyme inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Pathways involved: It affects various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1S)-1-(2-hydroxy-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
Tert-butyl N-[(1S)-1-(2-mercapto-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
Unique Features
Structural Uniqueness: The presence of the amino group on the thiazole ring sets it apart from similar compounds, offering different reactivity and binding properties.
Biological Activity: Its unique structure can lead to distinct biological activities, making it a valuable compound in drug development and other applications.
That's the low-down on tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate—a compound with a compelling mix of synthetic challenges and scientific potential. Anything to add or edit here?
Properties
CAS No. |
115894-54-7 |
---|---|
Molecular Formula |
C13H23N3O2S |
Molecular Weight |
285.4 |
Purity |
95 |
Origin of Product |
United States |
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